molecular formula C22H21NO7 B2969802 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide CAS No. 1021060-29-6

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Cat. No.: B2969802
CAS No.: 1021060-29-6
M. Wt: 411.41
InChI Key: WATZACZYFCCBOG-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a carboxamide group, and it is substituted with a benzyloxy group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2H-pyran-2-one.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving 3,4,5-trimethoxyphenylboronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the pyran ring and carboxamide group.

    Benzyloxybenzene: Contains the benzyloxy group but lacks the pyran ring and trimethoxyphenyl group.

    4-Hydroxy-2H-pyran-2-one: Contains the pyran ring but lacks the benzyloxy and trimethoxyphenyl groups.

Uniqueness

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-17-9-15(10-18(27-2)21(17)28-3)23-22(25)19-11-16(24)20(13-30-19)29-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZACZYFCCBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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